2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol
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Overview
Description
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is a compound that features a carbazole moiety linked to a butyl chain, which is further connected to an amino group and a methylpropan-1-ol structure
Mechanism of Action
Target of Action
Compounds with a similar structure, such as carbazole derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that carbazole derivatives can interact with their targets in a variety of ways, often involving the formation of complexes or through intermolecular interactions .
Biochemical Pathways
Carbazole derivatives have been used in the development of organic light-emitting diodes (oleds), suggesting a potential role in electron transport and light emission pathways .
Pharmacokinetics
Similar compounds have shown good thermal stabilities, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been used in oleds, indicating that they may have effects on light emission and electron transport .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol. For instance, the performance of similar compounds in OLEDs can be affected by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety is often synthesized through a series of reactions starting from commercially available carbazole. This may involve nitration, reduction, and subsequent functionalization to introduce the desired substituents.
Linking the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the 4-(9H-carbazol-9-yl)butyl intermediate.
Amination and Final Functionalization: The 4-(9H-carbazol-9-yl)butyl intermediate is then subjected to amination reactions to introduce the amino group. Finally, the compound is reacted with 2-methylpropan-1-ol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research may investigate its potential therapeutic applications, such as its use in drug development.
Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Comparison with Similar Compounds
Similar Compounds
4-(9H-carbazol-9-yl)butyl)phosphonic acid: This compound has a similar carbazole moiety but with a phosphonic acid group instead of an amino group.
(4-(9H-carbazol-9-yl)phenyl)boronic acid: Another similar compound with a carbazole moiety linked to a phenylboronic acid group.
Uniqueness
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Properties
IUPAC Name |
2-(4-carbazol-9-ylbutylamino)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-20(2,15-23)21-13-7-8-14-22-18-11-5-3-9-16(18)17-10-4-6-12-19(17)22/h3-6,9-12,21,23H,7-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNWDRXGHWCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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